molecular formula C25H42N2O4S B12781934 Sparteine camphorsulfonate CAS No. 54243-49-1

Sparteine camphorsulfonate

Cat. No.: B12781934
CAS No.: 54243-49-1
M. Wt: 466.7 g/mol
InChI Key: BIHFTRXRGOBWJK-CCBRSWPDSA-N
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Description

Sparteine camphorsulfonate is a chemical compound derived from sparteine, a naturally occurring lupin alkaloid, and camphorsulfonic acid. Sparteine is known for its use as a chiral ligand in asymmetric synthesis, while camphorsulfonic acid is a sulfonic acid derivative of camphor. The combination of these two compounds results in this compound, which has unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sparteine camphorsulfonate typically involves the reaction of sparteine with camphorsulfonic acid. The process begins with the extraction of sparteine from natural sources such as Cytisus scoparius or Lupinus mutabilis. Sparteine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of sparteine from plant sources, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using industrial-scale crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sparteine camphorsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from the reactions of this compound include N-oxides, secondary amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Sparteine camphorsulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sparteine camphorsulfonate involves its interaction with molecular targets such as sodium channels and muscarinic receptors. As a sodium channel blocker, this compound inhibits the influx of sodium ions, thereby reducing neuronal excitability and preventing arrhythmias. Additionally, it may activate M2 and M4 subtypes of muscarinic receptors, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Properties

CAS No.

54243-49-1

Molecular Formula

C25H42N2O4S

Molecular Weight

466.7 g/mol

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;7-,10-/m01/s1

InChI Key

BIHFTRXRGOBWJK-CCBRSWPDSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4

Related CAS

94406-05-0
54243-49-1

Origin of Product

United States

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